Thieno[2,3-c][1,8]naphthyridin-4(5H)-one
Description
Properties
CAS No. |
62289-88-7 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5H-thieno[2,3-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-8-6(3-5-14-8)7-2-1-4-11-9(7)12-10/h1-5H,(H,11,12,13) |
InChI Key |
GSFRTCRBQLPSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C3=C2C=CS3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-c][1,8]naphthyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 4-(β-carboxyethylamino)quinoline-3-carboxylic acids by heating them in acetic anhydride in the presence of potassium acetate . This method ensures the formation of the desired fused ring system with high efficiency.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c][1,8]naphthyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the molecule, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Thieno[2,3-c][1,8]naphthyridin-4(5H)-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in developing new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Thieno[2,3-c][1,8]naphthyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, similar compounds like nalidixic acid exert their effects by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication . This compound may act on similar pathways, disrupting essential biological processes in target organisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Pharmacological Profiles
- Chlorophenyl and Benzylidene Groups (): Antiarrhythmic thieno[2,3-b][1,6]naphthyridin-4(3H)-ones with 4-chlorophenyl substituents showed enhanced efficacy, likely due to increased lipophilicity and target affinity .
- Arylidene and Cyanothioacetamide Derivatives (): Thieno[2,3-b]pyridines synthesized via one-pot methods exhibited antimicrobial activity, with thione groups contributing to redox interactions .
Physicochemical and Commercial Considerations
- Crystal Forms (): Patent data highlight the importance of crystallinity in solubility and stability. Thieno[2,3-c]pyridazin-4(1H)-one’s patented crystal form may offer formulation advantages over amorphous analogs .
Data Table: Key Comparisons of Thieno-Fused Compounds
Q & A
What are the common synthetic routes for Thieno[2,3-c][1,8]naphthyridin-4(5H)-one?
Basic
The synthesis typically involves cyclization reactions using heterocyclic precursors. For example, ethyl formate and sodium in anhydrous ethanol under reflux conditions can generate intermediates like 3-amino-thieno[2,3-b]pyridines, which are further functionalized. Reaction conditions (e.g., reflux for 24–48 hours) and catalysts (e.g., piperidinium acetate) are critical for yield optimization. Characterization via / NMR, IR, and high-resolution mass spectrometry ensures structural fidelity .
How can palladium-catalyzed cross-coupling reactions introduce substituents to the this compound core?
Advanced
Palladium(0)-catalyzed Suzuki or Heck couplings enable functionalization at C-3 or C-6 positions. For instance, 6-bromo derivatives react with styrene to form aryl-substituted products, though by-products (e.g., 1-ethyl-7-methyl-3-(1-phenylvinyl) derivatives) may require chromatographic separation. Optimizing catalyst load (5–10 mol%), ligand choice (e.g., triphenylphosphine), and solvent (DMF or toluene) improves regioselectivity and reduces side reactions .
What spectroscopic techniques are essential for characterizing this compound derivatives?
Basic
Key techniques include:
- and NMR : To confirm substituent positions and ring saturation (e.g., distinguishing between keto and enol tautomers).
- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
- IR spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1700 cm) .
How do structural modifications at the 3- and 5-positions affect cytotoxic activity?
Advanced
Substitutions at these positions significantly influence bioactivity. For example:
- 3-Position : Introducing phenylamino groups enhances DNA intercalation, as seen in benzo[b]thieno[3,2-h][1,6]naphthyridine derivatives.
- 5-Position : Alkyl chains (e.g., isopropyl) improve lipophilicity and membrane permeability, boosting anti-proliferative effects in cancer cell lines. SAR studies recommend balancing hydrophobicity with hydrogen-bonding capacity for optimal cytotoxicity .
What are the typical applications of this compound in medicinal chemistry?
Basic
This scaffold is explored for:
- Kinase inhibition : Modulating ATP-binding pockets due to its planar aromatic structure.
- Anticancer agents : Derivatives show IC values <10 µM in leukemia and solid tumor models via apoptosis induction .
What strategies resolve by-products formed during synthesis of substituted derivatives?
Advanced
By-products (e.g., vinyl-substituted impurities) are minimized by:
- Temperature control : Lowering reaction temperatures during coupling steps.
- Ligand screening : Bulky ligands reduce undesired side reactions.
- Purification : Sequential chromatography (silica gel followed by HPLC) or recrystallization in ethanol/water mixtures .
What challenges arise in cyclization reactions during synthesis?
Basic
Key issues include:
- Tautomerization : Keto-enol equilibria may complicate product isolation.
- Regioselectivity : Competing pathways (e.g., 5- vs. 6-membered ring formation) require precise stoichiometry and catalyst choice.
- Yield optimization : Reactions with triethyl orthoformate or cyanothioacetamide often need excess reagents (1.5–2.0 equiv) and extended reflux times .
How do SAR studies guide the design of bioactive derivatives?
Advanced
SAR-driven design involves:
- Electron-withdrawing groups (EWGs) : At the 4-position, enhancing electrophilicity for covalent target binding.
- Aryl substituents : Para-substituted phenyl groups improve π-π stacking with biological targets.
- Hybrid analogs : Fusion with imidazo[4,5-c] systems (e.g., compound 34 in ) increases rigidity and binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
